molecular formula C10H14N4 B1531881 N4,N4-diallylpyrimidine-4,6-diamine CAS No. 1601093-62-2

N4,N4-diallylpyrimidine-4,6-diamine

カタログ番号: B1531881
CAS番号: 1601093-62-2
分子量: 190.25 g/mol
InChIキー: ZTOYEMOXCWUDGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N4,N4-diallylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C10H14N4 and its molecular weight is 190.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for N4,N4-diallylpyrimidine-4,6-diamine to ensure high yield and purity?

Answer:

  • Step Optimization : Prioritize sequential reactions with minimal side products. For example, introduce diallyl groups early to avoid steric hindrance in later steps .
  • Catalysts and Solvents : Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) and polar aprotic solvents like DMF or DMSO to enhance reactivity .
  • Purification : Employ column chromatography for intermediate isolation and HPLC for final purity validation (>95%) .
  • Yield Enhancement : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .

Q. How can researchers resolve contradictions in reported biological activity data of this compound across different in vitro models?

Answer:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and normalize data to ATP concentration (1–10 µM range) .
  • Comparative Studies : Cross-validate IC50 values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability in cell viability assays .

Q. What advanced computational methods are employed to elucidate the reaction mechanisms of this compound in catalytic processes?

Answer:

  • Density Functional Theory (DFT) : Optimize transition states for key steps (e.g., nucleophilic substitution at N4/N6 positions) using Gaussian16 with B3LYP/6-31G(d) basis sets .
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) to simulate reaction kinetics in DMSO or acetonitrile .
  • Energy Profiles : Calculate activation energies for rate-determining steps (e.g., amine alkylation) to identify bottlenecks .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound derivatives in kinase inhibition?

Answer:

  • Substituent Variation : Replace diallyl groups with cyclopropyl or fluorophenyl moieties to assess steric/electronic effects on CDK2 inhibition .
  • In Silico Docking : Use AutoDock Vina to predict binding poses in ATP pockets (PDB: 1AQ1) and correlate with experimental IC50 values .
  • Biochemical Profiling : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to evaluate selectivity .

Q. How can green chemistry principles be integrated into the synthesis of this compound to enhance sustainability?

Answer:

  • Solvent Selection : Replace DMF with Cyrene™ (a bio-based solvent) to reduce toxicity .
  • Waste Reduction : Implement continuous flow chemistry to minimize solvent use by 40–60% .
  • Catalytic Recycling : Recover palladium catalysts via magnetic nanoparticles (Fe3O4@Pd) for ≥3 reuse cycles .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Answer:

  • NMR Spectroscopy : Assign peaks using 1H/13C NMR (e.g., diallyl protons at δ 5.1–5.3 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: ~277 m/z) .
  • X-ray Crystallography : Resolve crystal structures (space group P21/c) to verify regioselectivity .

Q. In studying the physicochemical properties of this compound, what factors influence its solubility and stability in biological matrices?

Answer:

  • logP Optimization : Adjust logP to ~2.5 via substituent modification to balance aqueous solubility and membrane permeability .
  • pH Stability : Test degradation kinetics in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to identify labile functional groups .
  • Formulation Strategies : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability .

特性

CAS番号

1601093-62-2

分子式

C10H14N4

分子量

190.25 g/mol

IUPAC名

4-N,4-N-bis(prop-2-enyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C10H14N4/c1-3-5-14(6-4-2)10-7-9(11)12-8-13-10/h3-4,7-8H,1-2,5-6H2,(H2,11,12,13)

InChIキー

ZTOYEMOXCWUDGO-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C1=NC=NC(=C1)N

正規SMILES

C=CCN(CC=C)C1=NC=NC(=C1)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。